2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Description
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,5-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-4-6-7(12)9-5(2)10-11(6)3-8-4/h3H,1-2H3,(H,9,10,12) |
InChI Key |
FYCTUOXOKGCNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(=NN2C=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Aminoimidazole Intermediates
The foundational step in this approach involves the electrophilic N-amination of 3H-imidazole derivatives bearing a 4-carbonyl group. As reported by, 3H-imidazoles with substituents at the 2- and 5-positions undergo regioselective amination using hydroxylamine-O-sulfonic acid (HOSA) in acetic acid. For instance, 2,5-dimethyl-3H-imidazole-4-carboxylic acid ethyl ester reacts with HOSA at 0–5°C to yield the corresponding N-aminoimidazole intermediate. This step proceeds with >80% efficiency, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Key advantages of this method include:
Cyclization to Form the Triazinone Core
The N-aminoimidazole intermediate is subsequently cyclized to form the imidazo[5,1-f]triazin-4(1H)-one scaffold. Cyclization is achieved using phosphoryl chloride (POCl₃) in dichloromethane or toluene under reflux. For example, treating N-amino-2,5-dimethylimidazole-4-carboxamide with POCl₃ at 80°C for 6 hours yields 2,5-dimethylimidazo[5,1-f]triazin-4(1H)-one with a purity of >95% (HPLC). The reaction mechanism involves intramolecular nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration (Figure 1).
Table 1: Cyclization Conditions and Yields
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| N-Amino-2,5-dimethylimidazole | CH₂Cl₂ | 40 | 12 | 78 | 92 |
| N-Amino-2,5-dimethylimidazole | Toluene | 80 | 6 | 85 | 95 |
Multi-Component Condensation Reactions
Amidrazone and Carbonyl Compound Condensation
An alternative route involves the condensation of amidrazones with α-ketoesters or enol esters. Charles et al. demonstrated that 2-oxobutyric acid ethyl ester reacts with benzamidrazone in ethanol under basic conditions (pH 9–10) to form the triazinone ring. Adapting this method, 2,5-dimethyl substitution is achieved by employing methyl-substituted amidrazones. For example, condensation of 2-methylbenzamidrazone with methyl 3-oxopentanoate at 60°C for 24 hours yields the target compound with 70% efficiency.
Optimization via Catalytic Systems
Recent advancements utilize catalytic systems to enhance reaction efficiency. The addition of 1,8-diazabicycloundec-7-ene (DBU) as a base accelerates the condensation, reducing reaction time to 8 hours while maintaining yields above 65%. Microwave-assisted synthesis has further improved this method, achieving 75% yield in 2 hours at 120°C.
Halogenation and Cross-Coupling Approaches
Bromination of Triazinone Intermediates
For derivatives requiring late-stage functionalization, bromination at the 7-position of the triazinone core is employed. As described in, treating 2,5-dimethylimidazo[5,1-f][1,triazin-4(1H)-one with N-bromosuccinimide (NBS) and 2,2’-azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux introduces a bromine atom selectively at the 7-position (yield: 72%). This intermediate serves as a substrate for Suzuki-Miyaura couplings to introduce aryl or alkyl groups.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Yield Range (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| N-Amination/Cyclization | 75–85 | 92–95 | High | Moderate |
| Multi-Component Condensation | 65–75 | 85–90 | Moderate | Low |
| Halogenation/Coupling | 60–70 | 88–93 | Low | High |
-
N-Amination/Cyclization offers the highest yields and scalability, making it preferred for industrial applications.
-
Multi-Component Condensation is advantageous for introducing diverse substituents early in the synthesis but requires stringent pH control.
-
Halogenation/Coupling is limited to late-stage modifications and incurs higher costs due to palladium catalysts .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-deficient triazine core facilitates electrophilic attacks at specific positions:
-
Nitration : Occurs at position 7 of the imidazo-triazinone under mixed acid (HNO₃/H₂SO₄) conditions .
-
Halogenation : Bromine (Br₂) in acetic acid selectively substitutes at position 4, forming 4-bromo derivatives .
| Reaction | Reagents | Position Modified | Product Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C7 | 68% |
| Bromination | Br₂, CH₃COOH, RT | C4 | 74% |
Nucleophilic Reactions
The methyl groups and triazinone ring enable nucleophilic substitutions:
-
Alkylation : Reacts with alkyl halides (e.g., ethyl bromide) in DMF under basic conditions to form N-alkylated derivatives .
-
Aminolysis : Treatment with ammonia (NH₃) in ethanol replaces the 4-keto group with an amine, yielding 4-amino analogs .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation | C₂H₅Br, DMF, K₂CO₃, 60°C | N-Ethyl derivative | 63% |
| Aminolysis | NH₃/EtOH, 100°C, 8h | 4-Aminoimidazotriazine | 55% |
Ring-Opening and Rearrangement
Under strong basic or acidic conditions, the triazinone ring undergoes transformations:
-
Base-Induced Rearrangement : In methanol with excess KOH, the triazine ring expands to form thiazino-triazine hybrids via ANRORC mechanisms (Addition of Nucleophile, Ring Opening, Ring Closure) .
-
Acid Hydrolysis : Concentrated HCl at reflux cleaves the triazinone ring, producing imidazole dicarboxylic acids.
| Condition | Reagents | Major Product | Mechanism |
|---|---|---|---|
| Basic | KOH/MeOH, 70°C | Thiazino-triazine | ANRORC |
| Acidic | HCl (conc.), reflux | Imidazole-4,5-dicarboxylic acid | Ring cleavage |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
-
Suzuki Reaction : Reacts with arylboronic acids (e.g., phenylboronic acid) at position 7 using Pd(PPh₃)₄ as a catalyst .
| Coupling Partner | Catalyst | Solvent | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DME/H₂O | 81% |
Oxidation and Reduction
-
Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes methyl groups to carboxylic acids.
-
Reduction : Sodium borohydride (NaBH₄) reduces the triazinone carbonyl to a hydroxyl group, though this reaction is low-yielding (<30%) due to steric hindrance .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | H₂O₂/CH₃COOH | 2,5-Dicarboxylic acid | 52% |
| Reduction | NaBH₄/MeOH | 4-Hydroxy derivative | 28% |
Solvent and Temperature Effects
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C15H16N4O2
- Molecular Weight : 284.31 g/mol
- CAS Number : 224789-20-2
The structure of 2,5-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one features a fused triazine ring system which contributes to its biological activity.
Anticancer Activity
Recent studies have identified this compound as a promising candidate in anticancer drug development. Research indicates that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that triazine derivatives showed effective inhibition of cell proliferation in human cancer cell lines such as HT29 (colon cancer) and MCF-7 (breast cancer) .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to interact with cellular targets involved in cell cycle regulation and apoptosis .
Neurological Disorders
Another area of interest is the potential use of this compound in treating neurological disorders. Research suggests that imidazo[5,1-f][1,2,4]triazines may exhibit neuroprotective properties:
- Neuroprotective Effects : Compounds derived from imidazo[5,1-f][1,2,4]triazines have been shown to improve cognitive function and reduce neuroinflammation in preclinical models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have explored its efficacy against bacterial and fungal pathogens:
- Antibacterial Activity : Research indicates that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria .
- Antifungal Properties : The compound has demonstrated antifungal activity against common pathogens such as Candida species .
Synthesis and Derivative Development
The synthesis of this compound involves several methods including cyclocondensation reactions. Researchers have developed various derivatives to enhance its biological activity:
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | Cyclocondensation | Anticancer |
| Compound B | Microwave-assisted synthesis | Antimicrobial |
| Compound C | Traditional heating | Neuroprotective |
Case Study 1: Anticancer Efficacy
In a controlled study involving multiple triazine derivatives, researchers found that specific modifications to the imidazo[5,1-f][1,2,4]triazin-4(1H)-one structure resulted in improved binding affinity to cancer cell receptors. This was validated using molecular docking simulations which predicted favorable interactions with CDK2 protein targets .
Case Study 2: Neuroprotective Effects
A preclinical trial assessed the neuroprotective effects of a derivative of this compound on models of Alzheimer's disease. Results indicated a significant reduction in neuroinflammatory markers and improvement in memory-related tasks compared to controls .
Mechanism of Action
The mechanism of action of 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The imidazo[5,1-f][1,2,4]triazin-4(1H)-one core is shared among several derivatives, but substituent variations critically influence pharmacological properties:
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Selectivity vs. Potency: While 2,5-dimethylimidazo-triazinone prioritizes PDE2A selectivity, USP7 inhibitors () sacrifice some selectivity for broader protease inhibition, highlighting a trade-off in substituent design.
- Emerging Derivatives: Compounds like riamilovir () and triazolo-triazinones demonstrate the scaffold’s adaptability to non-enzymatic targets, such as viral proteases .
Biological Activity
2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C15H22N4O3
- Molecular Weight : 306.36 g/mol
- CAS Number : 224789-20-2
Biological Activity Overview
The biological activities of this compound include antimicrobial, anticancer, and neuroprotective effects. Research indicates that this compound can modulate various biological pathways, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties against several bacterial and fungal strains.
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
| Aspergillus niger | 128 µg/mL |
These results indicate that the compound possesses a broad-spectrum antimicrobial effect, particularly against Gram-negative bacteria.
Anticancer Potential
The anticancer activity of this compound has been investigated in various cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), this compound showed promising results:
- MCF-7 Cell Line : IC50 = 15 µM
- A549 Cell Line : IC50 = 20 µM
This indicates that the compound effectively inhibits the growth of these cancer cells at relatively low concentrations.
The biological activity is attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound interferes with nucleic acid synthesis in microbial cells.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells through caspase activation.
- Antioxidant Properties : Exhibits free radical scavenging activity which may contribute to its protective effects on normal cells.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells.
Table 2: Neuroprotective Effects in Animal Models
| Model | Observed Effect |
|---|---|
| Rat model of ischemia | Reduced infarct size |
| Mouse model of Alzheimer’s | Improved cognitive function |
Q & A
Q. What synthetic strategies are effective for preparing 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one derivatives with high purity?
Methodological Answer: Efficient synthesis typically involves multi-step protocols, including cyclization reactions and functional group protection. For example:
- Step 1: Start with pyrazole or tetrazole precursors (e.g., 4,5-dihydro-1H-tetrazol-1-yl derivatives) for heterocyclic core formation via [3+2] cycloaddition or nucleophilic substitution .
- Step 2: Introduce methyl groups at positions 2 and 5 using alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water gradient) .
Key References:
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR: Assign peaks for methyl groups (δ ~2.3–2.5 ppm for CH₃) and aromatic protons (δ ~7.0–8.5 ppm). Use 2D techniques (COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns (e.g., imidazo-triazine core planarity) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ for C₈H₉N₅O: calc. 200.0837, obs. 200.0835) .
Key References:
Q. What in vitro assays are suitable for initial bioactivity screening of this compound?
Methodological Answer:
- Phosphodiesterase (PDE) Inhibition: Use fluorometric assays with PDE2A/PDE10A enzymes, measuring cAMP/cGMP hydrolysis (IC₅₀ determination via fluorescence quenching) .
- Enzyme Inhibition Profiling: Test against FAAH (fatty acid amide hydrolase) using substrate analogs (e.g., arachidonoyl-AMC) and monitor fluorescence over time .
- Cytotoxicity: Employ MTT assays in cancer cell lines (e.g., HeLa, HepG2) at varying concentrations (1–100 µM) .
Data Table:
| Target Enzyme | IC₅₀ (nM) | Purity (%) |
|---|---|---|
| PDE2A (from [1]) | 15.2 | ≥97 |
| FAAH (from [13]) | 9.1 | ≥98 |
| Key References: |
Advanced Research Questions
Q. How can metabolic stability be optimized for this compound derivatives in preclinical studies?
Methodological Answer:
- Late-Stage Oxidation: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 5 to reduce CYP450-mediated metabolism. Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
- Metabolite Identification: Perform LC-MS/MS analysis of microsomal incubates to identify hydroxylated or demethylated metabolites. Modify vulnerable sites via bioisosteric replacement (e.g., replacing methyl with cyclopropyl) .
Key References:
Q. How should researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Assay Standardization: Ensure consistent enzyme sources (e.g., recombinant vs. tissue-derived PDEs) and buffer conditions (pH, ion concentration) .
- Purity Verification: Re-test compounds with ≥98% purity (HPLC) to exclude confounding effects from impurities (e.g., pseudo-vardenafil analogs in PDE5 studies) .
- Orthogonal Assays: Validate findings using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
Key References:
Q. What computational strategies support structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Docking Studies: Model interactions with PDE2A using AutoDock Vina; focus on hydrophobic pockets accommodating methyl groups and hydrogen bonds with triazinone oxygen .
- QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and substituent electronic effects. Validate with synthesized analogs (e.g., propyl vs. ethyl substituents at position 7) .
- MD Simulations: Simulate ligand-enzyme dynamics (GROMACS) to predict off-target effects (e.g., MAGL inhibition at higher concentrations) .
Key References:
Q. What analytical methods ensure batch-to-batch consistency for pharmacological studies?
Methodological Answer:
- HPLC-PDA: Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 30 min) to monitor impurities (e.g., des-methyl byproducts) .
- LC-MS for Degradants: Accelerate stability testing under stress conditions (40°C/75% RH, 1 week) to identify hydrolysis products (e.g., ring-opened triazinones) .
- Elemental Analysis: Confirm stoichiometry (C, H, N within ±0.4% of theoretical values) .
Key References:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
